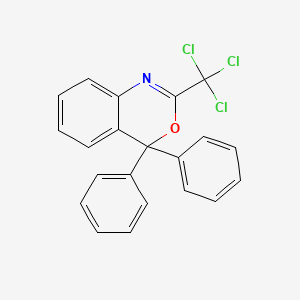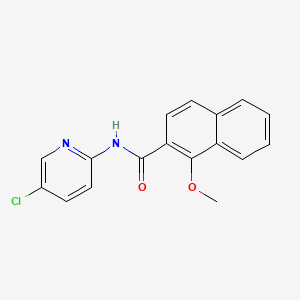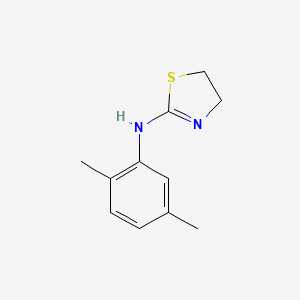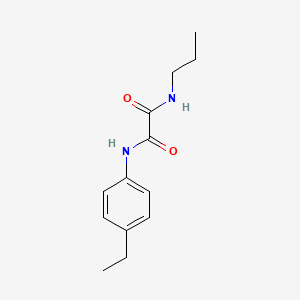![molecular formula C19H19IN2O2S B11098335 O-{4-[(4-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11098335.png)
O-{4-[(4-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE is a complex organic compound that features an iodoaniline group, a phenyl ring, and a tetrahydropyridinecarbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE typically involves multiple steps, starting with the preparation of the iodoaniline derivative. One common method involves the iodination of aniline to produce 4-iodoaniline, which is then reacted with phenyl isocyanate to form the corresponding urea derivative. This intermediate is further reacted with tetrahydropyridinecarbothioic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Corresponding phenyl ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE involves its interaction with specific molecular targets. The iodoaniline group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and tetrahydropyridinecarbothioate moieties contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-IODOANILINO)CARBONYL]PHENYL ACETATE: Similar structure but with an acetate group instead of tetrahydropyridinecarbothioate.
4-IODOANILINE: A simpler compound with only the iodoaniline group.
PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE: Lacks the iodoaniline group.
Uniqueness
4-[(4-IODOANILINO)CARBONYL]PHENYL TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19IN2O2S |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
O-[4-[(4-iodophenyl)carbamoyl]phenyl] piperidine-1-carbothioate |
InChI |
InChI=1S/C19H19IN2O2S/c20-15-6-8-16(9-7-15)21-18(23)14-4-10-17(11-5-14)24-19(25)22-12-2-1-3-13-22/h4-11H,1-3,12-13H2,(H,21,23) |
InChI Key |
UNDMBTYGVSKIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,5-trimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11098253.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11098258.png)


![2-{(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11098270.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11098274.png)

![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11098281.png)
![2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide](/img/structure/B11098282.png)

![N-(2,4-dimethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11098298.png)
![2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11098301.png)
![4-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11098312.png)
![2-(3-Fluorobenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098324.png)
